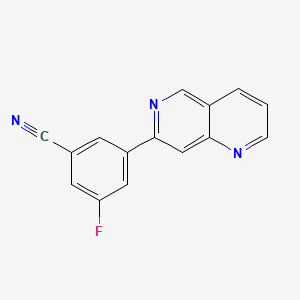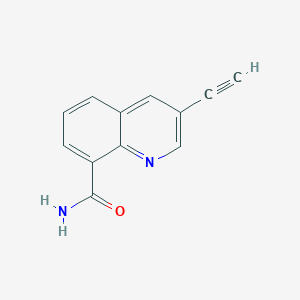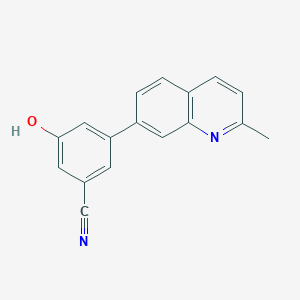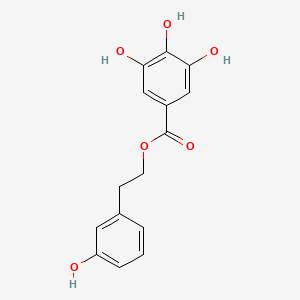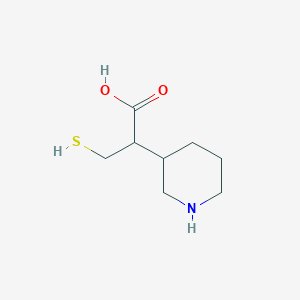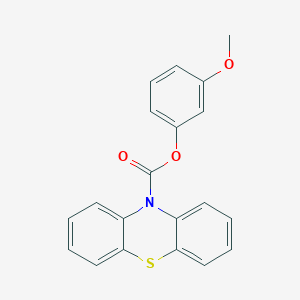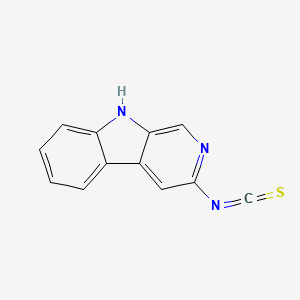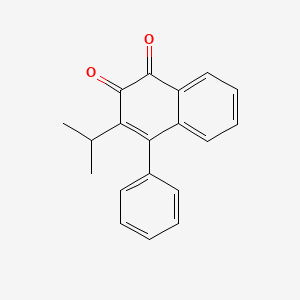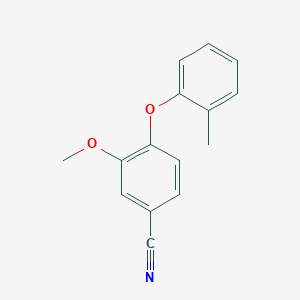
Pongachalcone II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メトキシ-4-ヒドロキシロンチョコルピンは、ロンコカルプス属の根から単離された天然に存在するカルコンであり、フラボノイドの一種です 。カルコンは、その多様な生物活性で知られており、3-メトキシ-4-ヒドロキシロンチョコルピンも例外ではありません。この化合物は、抗菌、抗真菌、抗癌、抗炎症作用などの潜在的な薬理学的特性のために注目を集めています .
準備方法
合成経路と反応条件: 3-メトキシ-4-ヒドロキシロンチョコルピンの合成には、通常、クライゼン・シュミット縮合反応が用いられます。この反応は、置換されたアセトフェノンと対応するアルデヒドを塩基性条件下で反応させることで行われます。例えば、3-メトキシ-4-ヒドロキシベンズアルデヒドとアセトフェノンをメタノールとテトラヒドロフラン(THF)中でナトリウムメトキシドの存在下で縮合させることで、3-メトキシ-4-ヒドロキシロンチョコルピンを得ることができます .
工業的生産方法: 3-メトキシ-4-ヒドロキシロンチョコルピンの具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、上記で述べた合成経路をスケールアップすることです。これには、反応条件(温度、溶媒、触媒濃度など)を最適化して、化合物の高収率と高純度を確保する必要があります。
3. 化学反応解析
反応の種類: 3-メトキシ-4-ヒドロキシロンチョコルピンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。
還元: カルコン構造のカルボニル基は還元されてアルコールを形成することができます。
置換: メトキシ基は、適切な条件下で他の官能基に置換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を使用することができます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化アルミニウムリチウム(LiAlH₄)が一般的な還元剤です。
置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用することができます。
生成される主な生成物:
酸化: 3-メトキシ-4-ヒドロキシベンズアルデヒドまたは3-メトキシ-4-ヒドロキシ安息香酸の生成。
還元: 3-メトキシ-4-ヒドロキシカルコンアルコールの生成。
置換: メトキシ基が異なる官能基に置換された誘導体の生成。
4. 科学研究への応用
化学反応の分析
Types of Reactions: 3-Methoxy-4-hydroxylonchocarpin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chalcone structure can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzoic acid.
Reduction: Formation of 3-methoxy-4-hydroxychalcone alcohol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Investigated for its role in inhibiting electron transport in biological systems.
Medicine: Studied for its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Industry: Potential use in developing pharmaceuticals and agrochemicals due to its bioactivity.
作用機序
3-メトキシ-4-ヒドロキシロンチョコルピンの作用機序には、さまざまな分子標的および経路との相互作用が関与します。
電子伝達阻害: NADH(ユビキノンオキシドレダクターゼ)活性における電子伝達の阻害剤として作用します.
抗酸化活性: フリーラジカルを捕捉し、細胞の酸化ストレスを軽減します.
類似化合物:
4-ヒドロキシロンチョコルピン: 同様の生物活性を持つ別のカルコンです.
リコカルコンA: 顕著な抗腫瘍活性で知られています.
2,4-ジメトキシ-4’-ブトキシカルコン: 優れた抗マラリア活性を示します.
独自性: 3-メトキシ-4-ヒドロキシロンチョコルピンは、電子伝達を特異的に阻害することと、さまざまな生物活性を持つことから際立っています。メトキシ基とヒドロキシル基のユニークな組み合わせが、その独特の化学反応性と生物活性プロファイルに貢献しています。
類似化合物との比較
4-Hydroxylonchocarpin: Another chalcone with similar biological activities.
Licochalcone A: Known for its significant antitumor activity.
2,4-Dimethoxy-4’-butoxychalcone: Exhibits outstanding antimalarial activity.
Uniqueness: 3-Methoxy-4-hydroxylonchocarpin stands out due to its specific inhibition of electron transport and its diverse range of biological activities. Its unique combination of methoxy and hydroxyl groups contributes to its distinct chemical reactivity and bioactivity profile.
特性
分子式 |
C21H20O5 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c1-21(2)11-10-15-18(26-21)9-6-14(20(15)24)16(22)7-4-13-5-8-17(23)19(12-13)25-3/h4-12,23-24H,1-3H3/b7-4+ |
InChIキー |
WNUBZQVPFKTBOZ-QPJJXVBHSA-N |
異性体SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |
正規SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(=C(C=C3)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


